molecular formula C9H9ClO5S B13415874 4-Chloro-3-(ethoxysulfonyl)benzoic acid

4-Chloro-3-(ethoxysulfonyl)benzoic acid

Cat. No.: B13415874
M. Wt: 264.68 g/mol
InChI Key: CWSJAUHYYIEVOJ-UHFFFAOYSA-N
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Description

Contextualizing Benzoic Acid Derivatives in Synthetic Organic Transformations

Benzoic acid and its derivatives are fundamental building blocks in the realm of organic synthesis. ijcrt.org The versatility of the benzoic acid scaffold, a benzene (B151609) ring attached to a carboxylic acid group, allows for a wide array of chemical modifications, making it a staple in the synthesis of pharmaceuticals, agrochemicals, and materials. preprints.orgresearchgate.netresearchgate.net The carboxylic acid functionality can be readily converted into esters, amides, and acid chlorides, providing a gateway to a multitude of other functional groups. Furthermore, the aromatic ring of benzoic acid can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the molecule's electronic properties, solubility, and biological activity. chemicalbook.com The presence of a chlorine atom, as seen in 4-Chloro-3-(ethoxysulfonyl)benzoic acid, is a common feature in many bioactive molecules, often enhancing their efficacy.

The Role of Sulfonyl Moieties in Advanced Chemical Synthesis and Derivatization

The sulfonyl group (-SO2-) is a powerful and versatile functional group in modern organic chemistry. cbijournal.com Its strong electron-withdrawing nature significantly influences the reactivity of adjacent and attached chemical entities. mdpi.com Sulfonyl-containing compounds, particularly sulfonamides, are a cornerstone of medicinal chemistry, with numerous drugs possessing this functional group exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties. cbijournal.com In synthetic chemistry, sulfonyl groups are employed as protecting groups, activating groups, and as key components in carbon-carbon bond-forming reactions. The ethoxysulfonyl group (-SO2OEt) in the target molecule is a sulfonate ester. Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, a property that is frequently exploited in organic synthesis to facilitate the formation of new chemical bonds.

Research Significance and Academic Relevance of this compound

While direct and extensive research specifically focused on this compound is limited, its significance can be inferred from its structural relationship to more widely studied compounds. It is a likely derivative of 4-chloro-3-(chlorosulfonyl)benzoic acid , a key intermediate in the synthesis of various pharmaceuticals. The transformation from a chlorosulfonyl group to an ethoxysulfonyl group is a standard reaction in organic chemistry, typically achieved by reacting the sulfonyl chloride with ethanol (B145695).

The academic relevance of this compound lies in its potential as a synthetic intermediate. The presence of three distinct functional groups—the carboxylic acid, the chloro substituent, and the ethoxysulfonyl group—offers multiple sites for further chemical modification. This trifunctional nature makes it a potentially valuable building block for the synthesis of more complex molecules with tailored properties. For instance, the carboxylic acid can be modified to introduce amide or ester functionalities, while the ethoxysulfonyl group could potentially be involved in reactions at the sulfur atom.

Below is a data table of related compounds to provide context for the properties of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Application/Relevance
4-Chlorobenzoic acid 74-11-3C7H5ClO2156.57Precursor in the synthesis of dyes, fungicides, and pharmaceuticals.
4-Chloro-3-(chlorosulfonyl)benzoic acid 2494-79-3C7H4Cl2O4S255.08Intermediate for the synthesis of Indapamide and other sulfonamides. semanticscholar.org
4-Chloro-3-sulfamoylbenzoic acid 1205-30-7C7H6ClNO4S235.65A diuretic compound and an important pharmaceutical intermediate. researchgate.net
Indapamide 26807-65-8C16H16ClN3O3S365.84A thiazide-like diuretic used in the treatment of hypertension.

The study of this compound and its reactions would contribute to the broader understanding of the chemistry of polysubstituted aromatic compounds and the interplay of different functional groups within a single molecule. Further research into its synthesis, reactivity, and potential applications could unveil new avenues in synthetic organic chemistry and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClO5S

Molecular Weight

264.68 g/mol

IUPAC Name

4-chloro-3-ethoxysulfonylbenzoic acid

InChI

InChI=1S/C9H9ClO5S/c1-2-15-16(13,14)8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12)

InChI Key

CWSJAUHYYIEVOJ-UHFFFAOYSA-N

Canonical SMILES

CCOS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 3 Ethoxysulfonyl Benzoic Acid and Its Precursors

Strategies for Carbon-Sulfur Bond Formation in Benzoic Acid Systems

The introduction of a sulfur-containing functional group onto a benzoic acid ring is a critical step in the synthesis of 4-chloro-3-(ethoxysulfonyl)benzoic acid. This is typically achieved through electrophilic substitution, where the choice of sulfonating agent and reaction conditions dictates the position of the incoming group.

Accessing the Sulfonyl Chloride Precursor: 4-Chloro-3-(chlorosulfonyl)benzoic acid

The immediate precursor to the target compound is 4-chloro-3-(chlorosulfonyl)benzoic acid. This intermediate is synthesized by the direct chlorosulfonation of 4-chlorobenzoic acid. This reaction introduces the chlorosulfonyl (-SO₂Cl) group, which is highly reactive and serves as a handle for further functionalization.

The chlorosulfonation of 4-chlorobenzoic acid is achieved by reacting it with chlorosulfonic acid. google.comgoogle.com The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the position of the incoming chlorosulfonyl group. The carboxylic acid group is a meta-director, while the chlorine atom is an ortho-, para-director. In this case, the chlorosulfonyl group is predominantly directed to the position meta to the carboxylic acid group and ortho to the chlorine atom, which is the C-3 position. This regioselectivity is a key aspect of the synthesis, ensuring the formation of the desired isomer.

The reaction involves the electrophilic attack of the chlorosulfonylating agent on the aromatic ring. The presence of the deactivating carboxylic acid group makes the reaction less facile than with unsubstituted benzene, often requiring elevated temperatures to proceed at a reasonable rate.

The yield of 4-chloro-3-(chlorosulfonyl)benzoic acid is highly dependent on the reaction conditions. Key parameters that can be optimized include the reaction temperature, reaction time, and the ratio of reactants.

Heating the reaction mixture is necessary to overcome the deactivating effect of the substituents on the aromatic ring. google.com A common procedure involves heating 4-chlorobenzoic acid with an excess of chlorosulfonic acid at temperatures around 130-140°C for several hours. google.com Upon completion, the reaction mixture is carefully poured over ice to quench the excess chlorosulfonic acid and precipitate the product. google.com The solid 4-chloro-3-(chlorosulfonyl)benzoic acid is then collected by filtration and washed with cold water.

To minimize the formation of side products, such as over-sulfonated compounds, it is important to control the reaction temperature. Maintaining temperatures below 50°C during the initial stages of sulfonylchlorination can help reduce the incidence of these side reactions. The use of a solvent, such as pentachloroethane, has also been reported in some procedures. google.com

Table 1: Reported Reaction Conditions for the Chlorosulfonation of 4-Chlorobenzoic Acid

Reactant Reagent Temperature (°C) Time (h) Reported Yield
4-Chlorobenzoic acid Chlorosulfonic acid 130 5 Not specified
4-Chlorobenzoic acid Chlorosulfonic acid 140 6 Not specified

This table is for illustrative purposes and synthesizes information from various sources. Actual yields can vary based on specific experimental setups.

Formation of the Ethoxysulfonyl Group

The final step in the synthesis of this compound involves the conversion of the chlorosulfonyl group of the precursor into an ethoxysulfonyl group. This is achieved through an esterification reaction with ethanol (B145695).

The esterification of 4-chloro-3-(chlorosulfonyl)benzoic acid is typically carried out by reacting it with ethanol. taylorandfrancis.comyoutube.com This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. youtube.com The alcohol (ethanol) acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. youtube.com

The reaction is often performed in the presence of a base, such as pyridine, which serves to neutralize the hydrogen chloride gas that is liberated during the reaction. youtube.com The removal of HCl drives the equilibrium towards the formation of the sulfonate ester. youtube.com The reaction progress can be monitored using techniques like thin-layer chromatography.

The formation of a sulfonate ester from a sulfonyl chloride and an alcohol proceeds through a nucleophilic acyl substitution-like mechanism. The alcohol's oxygen atom, a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This is followed by the departure of the chloride leaving group. youtube.com

The mechanism can be summarized in the following steps:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the sulfur atom of the sulfonyl chloride.

Intermediate Formation: A transient intermediate is formed where the oxygen is bonded to the sulfur, and the sulfur bears a negative charge, while the oxygen has a positive charge.

Leaving Group Departure: The chloride ion, being a good leaving group, departs, and the sulfur-oxygen double bond is reformed.

Deprotonation: A base, such as pyridine, removes the proton from the oxonium ion, yielding the neutral sulfonate ester and the pyridinium (B92312) salt. youtube.com

Exploration of Convergent and Divergent Synthetic Pathways to the Compound

While a linear synthetic approach starting from 4-chlorobenzoic acid is the most direct route to this compound, alternative convergent and divergent pathways can be conceptualized, offering potential advantages in terms of flexibility and the generation of molecular diversity.

Convergent Synthetic Pathways:

A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the final stages. For this compound, a plausible convergent strategy could involve:

Synthesis of a pre-functionalized aromatic ring: One fragment could be a benzoic acid derivative already containing the ethoxysulfonyl group, which is then subjected to a late-stage chlorination reaction. For example, 3-(ethoxysulfonyl)benzoic acid could be synthesized and then chlorinated. However, controlling the regioselectivity of the chlorination to obtain the desired 4-chloro isomer would be a significant challenge due to the directing effects of the existing substituents.

Coupling of two aromatic fragments: A more complex convergent approach could involve a cross-coupling reaction. For instance, a di-halogenated benzoic acid derivative could be selectively functionalized with an ethoxysulfonate group at one position and a precursor to the carboxylic acid at another, followed by a final transformation to yield the target molecule.

Divergent Synthetic Pathways:

A divergent synthesis begins with a common intermediate that can be elaborated into a variety of structurally related compounds. Starting from the key intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid, a divergent approach can be employed to generate a library of derivatives:

Varying the alcohol for esterification: Instead of ethanol, a range of other alcohols (e.g., methanol, propanol, or more complex alcohols) can be used to react with 4-chloro-3-(chlorosulfonyl)benzoic acid, leading to a series of different sulfonate esters.

Conversion to sulfonamides: The sulfonyl chloride intermediate can be reacted with various primary or secondary amines to produce a diverse set of sulfonamides.

Modification of the carboxylic acid group: The carboxylic acid moiety of this compound can be converted into other functional groups, such as esters, amides, or nitriles, further expanding the molecular diversity from a common precursor.

Innovations in Catalyst Systems and Reaction Environments for Target Compound Synthesis

Recent advancements in chemical synthesis have focused on the development of more efficient and environmentally benign catalytic systems and reaction environments, which can be applied to the synthesis of this compound and its precursors.

Innovations in Sulfonation:

The traditional use of a large excess of chlorosulfonic acid presents several environmental and safety challenges. Innovations to address these issues include:

Solid Acid Catalysts: The use of solid acid catalysts, such as sulfonated zirconia, zeolites, or functionalized silica, can offer a heterogeneous alternative to liquid superacids. mdpi.com These catalysts can be more easily separated from the reaction mixture, are often reusable, and can lead to improved selectivity and milder reaction conditions. For the sulfonation of deactivated substrates like 4-chlorobenzoic acid, highly acidic solid catalysts would be required.

Ionic Liquids: Ionic liquids have emerged as novel solvents and catalysts for a variety of chemical reactions, including sulfonation. researchgate.net They can enhance the reactivity of sulfonating agents and facilitate product separation. The use of Brønsted acidic ionic liquids could potentially catalyze the sulfonation of 4-chlorobenzoic acid under more controlled conditions. researchgate.net

Innovations in Esterification:

The esterification of the sulfonyl chloride can also be improved through innovative catalytic methods:

Phase-Transfer Catalysis: Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, can be employed to facilitate the reaction between the sulfonyl chloride (in an organic phase) and the alcohol (which could be in an aqueous or separate phase). PTCs can enhance reaction rates, improve yields, and allow for milder reaction conditions.

Biocatalysis: The use of enzymes, such as sulfotransferases, presents a green and highly selective alternative for sulfonation and subsequent transformations. nih.gov While the direct enzymatic synthesis of this specific compound may not be established, the exploration of biocatalytic methods for the formation of sulfonate esters is an active area of research.

Principles of Green Chemistry in the Synthetic Design of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and improved based on these principles.

Key Green Chemistry Considerations:

Atom Economy: The concept of atom economy measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The sulfonation of 4-chlorobenzoic acid with chlorosulfonic acid has a relatively poor atom economy, as a significant portion of the reagents ends up as byproducts.

Use of Safer Chemicals and Solvents: The traditional synthesis involves hazardous reagents like chlorosulfonic acid and potentially harmful organic solvents. Green chemistry encourages the use of less hazardous alternatives. For instance, exploring sulfonation with sulfur trioxide in a less hazardous solvent or even under solvent-free conditions could be a greener approach. The use of safer, bio-based solvents for the esterification step would also improve the environmental profile of the synthesis.

Energy Efficiency: The traditional sulfonation step often requires high temperatures, leading to significant energy consumption. The development of more active catalysts that can operate at lower temperatures would contribute to a more energy-efficient process.

Waste Prevention: The current synthesis generates acidic waste streams that require neutralization and disposal. Designing a process with higher atom economy and recyclable catalysts would minimize waste generation.

Below is a data table summarizing the green chemistry metrics for the traditional synthesis of the precursor, 4-chloro-3-(chlorosulfonyl)benzoic acid.

MetricValueDescription
Atom Economy ~61%This calculation considers the molecular weights of the reactants (4-chlorobenzoic acid and chlorosulfonic acid) and the desired product (4-chloro-3-(chlorosulfonyl)benzoic acid), assuming a 1:1 stoichiometry for the main reaction. It highlights that a significant portion of the reactant mass is not incorporated into the product.
E-Factor (Environmental Factor) High (estimated >5-10)The E-factor is the ratio of the mass of waste to the mass of product. In this synthesis, the use of excess chlorosulfonic acid and the generation of HCl contribute to a high E-factor, indicating significant waste production.

Chemical Reactivity and Transformational Chemistry of 4 Chloro 3 Ethoxysulfonyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, most notably derivatization and decarboxylation.

Derivatization to Esters and Amides

The carboxylic acid moiety of 4-Chloro-3-(ethoxysulfonyl)benzoic acid can be readily converted into esters and amides, which are common derivatives in organic synthesis.

Esterification: The formation of esters is typically achieved through acid-catalyzed condensation with an alcohol, a process known as Fischer esterification. usm.myresearchgate.net This equilibrium-driven reaction often requires the use of excess alcohol or the removal of water to favor product formation. For substituted benzoic acids, catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed. rsc.org Alternatively, solid acid catalysts such as modified montmorillonite (B579905) K10 clay can be used under solvent-free conditions. ijstr.org The electronic nature of ring substituents can influence the reaction rate, though both electron-donating and electron-withdrawing groups are generally tolerated. ijstr.orgrsc.org

Amidation: The synthesis of amides from carboxylic acids typically requires activation of the carboxyl group to enhance its electrophilicity, as direct reaction with amines is generally slow. Common methods involve the use of coupling reagents (e.g., carbodiimides) or conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid to the corresponding acyl chloride, which then readily reacts with a primary or secondary amine to form the desired amide. Another approach involves the use of catalysts like titanium(IV) chloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines, a method that has proven effective for various substituted benzoic acids and anilines. nih.gov

ReactionReagents and Conditions (Illustrative Examples for Substituted Benzoic Acids)Product Type
Esterification Methanol (excess), H₂SO₄ (catalyst), RefluxMethyl Ester
Benzyl alcohol, Modified Montmorillonite K10, Heat, Solvent-free ijstr.orgBenzyl Ester
Amidation 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., Benzylamine), BaseAmide
Aniline, TiCl₄, Pyridine, 85 °C nih.govAnilide
Urea, Mg(NO₃)₂, Octane, 130 °C core.ac.ukPrimary Amide

This table presents typical conditions for the derivatization of substituted benzoic acids and serves as an illustration of potential reaction pathways.

Decarboxylation Pathways and Related Transformations

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a transformation that can be challenging for aromatic carboxylic acids. The stability of the C(sp²)–COOH bond means that forcing conditions are often required.

For unsubstituted benzoic acid, decarboxylation typically requires high temperatures and the use of catalysts like copper. The presence of substituents can significantly influence the ease of this reaction. Electron-withdrawing groups and, more significantly, ortho-hydroxyl or amino groups can facilitate decarboxylation. nih.govnih.gov In the case of this compound, the chloro and ethoxysulfonyl groups are electron-withdrawing, which may slightly facilitate the reaction compared to benzoic acid itself, but high temperatures would likely still be necessary. A common laboratory method for decarboxylation involves heating the carboxylic acid with soda lime. rsc.org More modern methods include transition-metal-catalyzed processes that can operate under milder conditions. nih.govacs.org For instance, multifunctional catalysts have been developed for the selective decarboxylation of various hydroxybenzoic acid derivatives. nih.gov

Substrate (Analogous Compound)Reagents and ConditionsProductReference
Benzoic AcidSoda Lime, HeatBenzene (B151609) rsc.org
4-Hydroxybenzoic AcidFe₂₅Ru₇₅@SILP+IL-NEt₂, Heptane, 50 bar H₂, 18 hPhenol nih.govacs.org
2-Aminobenzoic Acid (Anthranilic Acid)Dilute Acid, HeatAniline researchgate.net

This table provides examples of decarboxylation reactions for various benzoic acids to illustrate the conditions generally required.

Transformations of the Ethoxysulfonyl Group

The ethoxysulfonyl group is generally a stable functional group but can undergo specific transformations, primarily involving cleavage of the sulfur-oxygen bond.

Hydrolytic Cleavage and Sulfonic Acid Formation

Aryl sulfonate esters can undergo hydrolysis to yield the corresponding sulfonic acid and alcohol. This reaction can be catalyzed by either acid or base, though it is typically slower than the hydrolysis of carboxylate esters. Studies on the hydrolysis of various aryl sulfonates show that the reaction mechanism can be complex, potentially proceeding through either a concerted or a stepwise pathway involving a pentacoordinate sulfur intermediate. acs.org

For this compound, hydrolysis under aqueous acidic or basic conditions would cleave the ethyl group, yielding 4-chloro-3-sulfo-benzoic acid and ethanol (B145695). The rate of this reaction would be influenced by temperature and the pH of the medium. Aryl sulfonic acids have been shown to be effective catalysts for hydrolysis reactions themselves, suggesting that the product of the reaction could potentially influence the reaction rate. mst.eduresearchgate.net

Nucleophilic Displacements at the Sulfur Center

The sulfur atom in the ethoxysulfonyl group is electrophilic and, in principle, susceptible to attack by nucleophiles. However, direct displacement of the ethoxy group by other nucleophiles is not a common transformation for aryl ethyl sulfonates under typical conditions. The reaction is generally less favorable than the hydrolysis described above. Stronger nucleophiles might potentially react at the sulfur center, but competing reactions, such as O-alkylation of the nucleophile by the ethyl group (S-O bond cleavage) or reaction at the carboxylic acid moiety, are likely. The stability of the sulfonyl group makes it a reliable functional group that can withstand a range of reaction conditions targeted at other parts of the molecule.

Potential for Sulfonamide Formation

The direct conversion of a sulfonate ester to a sulfonamide is not a standard synthetic route. The most common and efficient method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.

Therefore, the formation of a sulfonamide from this compound would likely require a multi-step synthetic sequence. A plausible pathway would be:

Hydrolysis: The ethoxysulfonyl group would first be hydrolyzed to the corresponding sulfonic acid, 4-chloro-3-sulfo-benzoic acid, as described in section 3.2.1.

Chlorination: The sulfonic acid would then be converted to the more reactive sulfonyl chloride, 4-chloro-3-(chlorosulfonyl)benzoic acid. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Amination: The resulting sulfonyl chloride would then readily react with ammonia (B1221849) or a primary/secondary amine to furnish the desired sulfonamide derivative. This final step is a robust and widely used method for constructing the sulfonamide bond.

This hypothetical pathway highlights that while the ethoxysulfonyl group is not a direct precursor to a sulfonamide, it can be converted to the necessary intermediate through established chemical transformations.

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitutions

The electronic properties of the substituents on the benzene ring determine its susceptibility to attack by either electrophiles or nucleophiles. The collective electron-withdrawing nature of the chloro, ethoxysulfonyl, and carboxyl groups renders the aromatic ring electron-deficient, which has profound implications for its reactivity profile.

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. lumenlearning.com The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. wikipedia.org In the case of this compound, all three substituents are deactivating groups, meaning they decrease the rate of EAS compared to benzene. youtube.com

Carboxylic Acid (-COOH): This group is a moderately deactivating meta-director due to its electron-withdrawing inductive and resonance effects. youtube.com

Ethoxysulfonyl (-SO₂OEt): Similar to the sulfonic acid group, the ethoxysulfonyl group is a strong deactivating meta-director. masterorganicchemistry.com The sulfur atom, being in a high oxidation state and bonded to three electronegative oxygen atoms, strongly withdraws electron density from the ring.

Chloro (-Cl): Halogens are an exception among deactivating groups as they are ortho, para-directors. youtube.com This is due to the competing effects of their inductive electron withdrawal (deactivating) and resonance electron donation (directing). wikipedia.org

The combined influence of these three groups makes the aromatic ring of this compound severely deactivated towards electrophilic attack. However, should a reaction occur under forcing conditions, the position of substitution can be predicted by analyzing the directing effects. The two powerful meta-directing groups (-COOH at position 1 and -SO₂OEt at position 3) both direct an incoming electrophile to position 5. The ortho, para-directing chloro group (at position 4) directs to positions 2 and 6. Given the strong, concerted meta-directing influence of the carboxyl and ethoxysulfonyl groups, position 5 is the most probable, albeit highly disfavored, site for electrophilic substitution.

Table 1: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution Interactive table: Click on headers to sort.

Substituent Group Position Electronic Effect Activating/Deactivating Directing Influence
Carboxylic acid 1 Electron-withdrawing Deactivating Meta (to position 5)
Ethoxysulfonyl 3 Strongly Electron-withdrawing Strongly Deactivating Meta (to position 5)

Nucleophilic Aromatic Substitution (NAS) is a reaction pathway for aryl halides, particularly those bearing strong electron-withdrawing groups at positions ortho and/or para to the leaving group. libretexts.org These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.org

The structure of this compound is well-suited for NAS. The chloro atom at position 4 serves as a leaving group. The reaction is facilitated by:

The ethoxysulfonyl group at position 3, which is ortho to the chlorine.

The carboxylic acid group at position 1, which is para to the chlorine.

Both of these powerful electron-withdrawing groups can stabilize the intermediate carbanion through resonance, thereby activating the chloro group for displacement by a nucleophile. libretexts.org Reactions with strong nucleophiles, such as alkoxides, amines, or hydroxide (B78521) ions, can lead to the substitution of the chlorine atom. nih.govbgu.ac.il The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the chlorine, and subsequently, the chloride ion is eliminated to restore aromaticity. libretexts.org

Oxidation and Reduction Chemistry of this compound

The functional groups on this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The molecule is generally resistant to oxidation. The aromatic ring is electron-deficient and thus not prone to oxidative degradation under typical conditions. The carboxylic acid and ethoxysulfonyl groups contain carbon and sulfur atoms, respectively, in high oxidation states and are therefore inert to further oxidation.

Reduction: The molecule offers several sites for reduction.

Carboxylic Acid Group: The -COOH group can be selectively reduced to a primary alcohol (-CH₂OH) using strong reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄).

Chloro Group: The C-Cl bond can undergo hydrodehalogenation, a process where the chlorine atom is replaced by a hydrogen atom. This is typically achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Ethoxysulfonyl Group: Sulfonate esters are generally stable to many reducing agents. However, cleavage of the S-O bond or reduction to a thiol may be possible under specific, harsh conditions, though this is often more difficult than the reduction of the other functional groups.

Chemo- and Regioselectivity in Multi-functionalized Systems

Chemoselectivity, the preferential reaction of one functional group over others, is a key consideration in the chemistry of multi-functionalized molecules like this compound. By choosing appropriate reagents and reaction conditions, it is possible to target a specific site in the molecule.

Reactions at the Carboxylic Acid: The -COOH group is often the most accessible site for transformations. It can be converted into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride without affecting the other groups. google.comgoogle.compearson.com This acyl chloride is a versatile intermediate that can then be readily converted into esters, amides, or be used in Friedel-Crafts acylation reactions. youtube.com

Reactions at the Ethoxysulfonyl Group: The ethoxy sulfonyl group can undergo hydrolysis to the corresponding sulfonic acid under aqueous acidic or basic conditions. The sulfonyl chloride precursor, 4-chloro-3-(chlorosulfonyl)benzoic acid, is a key intermediate in the synthesis of sulfonamides, which are formed upon reaction with ammonia or primary/secondary amines. google.comnih.govmdpi.com

Reactions at the Chloro Group: As discussed, this site is activated for Nucleophilic Aromatic Substitution. libretexts.org Conditions for NAS (e.g., strong nucleophiles, potentially elevated temperatures) would typically not affect the carboxylic acid (which would be deprotonated) or the ethoxysulfonyl group.

This differential reactivity allows for a stepwise modification of the molecule. For instance, one could first perform a nucleophilic aromatic substitution to replace the chlorine, then modify the carboxylic acid group, demonstrating the potential for controlled and selective synthesis of complex derivatives.

Table 2: Summary of Chemoselective Transformations Interactive table: Click on headers to sort.

Target Site Reagent/Condition Transformation Product Functional Group
Carboxylic Acid SOCl₂ or (COCl)₂ Acyl Halogenation Acyl Chloride
Carboxylic Acid Alcohol, Acid catalyst Esterification Ester
Carboxylic Acid BH₃ or LiAlH₄ Reduction Primary Alcohol
Chloro Group Nucleophile (e.g., RO⁻, R₂NH) Nucleophilic Aromatic Substitution Ether, Amine, etc.
Chloro Group H₂, Pd/C Hydrodehalogenation C-H bond

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3 Ethoxysulfonyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucida-tion

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

A detailed interpretation of the ¹H NMR spectrum would involve the assignment of chemical shifts, coupling constants, and multiplicities for each proton in the molecule, providing insights into the electronic environment and connectivity of the hydrogen atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Anal-ysis

Analysis of the ¹³C NMR spectrum would identify the chemical shifts of each unique carbon atom, confirming the carbon skeleton of the molecule, including the substituted benzene (B151609) ring, the carboxylic acid group, and the ethoxysulfonyl group.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for unambiguously establishing the connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring and the structure of the ethoxysulfonyl moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy would provide information on the vibrational modes of the molecule, allowing for the identification of key functional groups. Characteristic stretching and bending frequencies for the carboxylic acid (O-H and C=O), sulfonyl (S=O), ether (C-O-C), and chloro-substituted aromatic functionalities would be analyzed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation patterns. This analysis would help to confirm the molecular formula and provide further structural evidence.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

HRMS would provide a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the elemental composition and molecular formula of 4-Chloro-3-(ethoxysulfonyl)benzoic acid.

Further research and publication of the synthesis and detailed spectroscopic characterization of this compound are required before a comprehensive and scientifically accurate article on its structural properties can be composed.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In a typical MS/MS experiment for this compound, the molecule would first be ionized, for instance by electrospray ionization (ESI), to form a precursor ion, likely the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

Based on the known fragmentation patterns of benzoic acids, aromatic sulfonyl compounds, and esters, a predictable fragmentation pathway for this compound can be proposed. Key fragmentation reactions would include the loss of the ethoxy group, cleavage of the sulfonyl group, and decarboxylation of the benzoic acid moiety.

A primary fragmentation pathway in negative ion mode would likely involve the loss of neutral molecules such as ethylene (B1197577) (C₂H₄) from the ethoxy group, sulfur dioxide (SO₂), and carbon dioxide (CO₂) from the carboxyl group. The fragmentation of aromatic sulfonamides and related compounds often involves the characteristic loss of SO₂. researchgate.netnih.gov Similarly, the fragmentation of deprotonated benzoic acid derivatives is well-known to proceed via the loss of carbon dioxide.

Predicted MS/MS Fragmentation of this compound ([M-H]⁻)

Predicted Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
233.0C₂H₄4-Chloro-3-(hydroxysulfonyl)benzoate
218.9C₂H₅OH4-Chloro-3-(sulfo)benzoate (anhydride form)
198.9C₂H₄ + SO₂4-Chlorobenzoate radical anion
155.0C₂H₅OH + CO₂4-Chloro-benzenesulfinate

This table is predictive and based on established fragmentation principles for similar chemical structures. Actual experimental values may vary.

X-ray Diffraction (XRD) for Single Crystal Structure Analysis (if amenable)

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound to be amenable to this technique, it must first be grown as a high-quality single crystal. The success of crystallization depends on factors such as solvent choice, temperature, and purity.

Assuming a suitable crystal can be obtained, XRD analysis would provide a wealth of structural information. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density distribution, which in turn reveals the atomic positions. This data allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the crystal system, and the space group (the symmetry of the crystal).

Furthermore, an XRD study would elucidate detailed intramolecular and intermolecular features. Key bond lengths (e.g., C-Cl, C-S, S-O, C=O), bond angles, and torsion angles would be precisely measured. This would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the relative orientation of the benzoic acid ring and the ethoxysulfonyl group.

Studies on various substituted benzoic acids have shown they often crystallize in common space groups like P2₁/c and form hydrogen-bonded dimers between the carboxylic acid groups. ucl.ac.ukresearchgate.net It is plausible that this compound would exhibit similar packing motifs.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.3
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1215
Z4

This table is for illustrative purposes to show the type of data obtained from an XRD experiment and is based on typical values for similar organic molecules. researchgate.net

Computational and Theoretical Investigations of 4 Chloro 3 Ethoxysulfonyl Benzoic Acid

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and electronic nature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which involves finding the minimum energy conformation of a molecule. For 4-Chloro-3-(ethoxysulfonyl)benzoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G, would be the method of choice. ucl.ac.ukacs.org

The optimization process would start with an initial guess of the molecular structure and iteratively adjust the positions of the atoms until the lowest energy state is reached. This process yields key structural parameters. For substituted benzoic acids, DFT has been successfully used to determine bond lengths, bond angles, and dihedral angles. unamur.be In the case of this compound, the calculation would likely confirm the planarity of the benzene (B151609) ring, with the substituents—chloro, ethoxysulfonyl, and carboxylic acid groups—positioned in their most stable orientations. The energy landscape can be further explored by calculating the energy of different rotational isomers (rotamers) to identify the global minimum and transitional states.

Illustrative Optimized Geometrical Parameters (Hypothetical) This table presents plausible data for this compound, derived from DFT calculations on analogous molecules. Actual experimental or calculated values may differ.

ParameterBond/AnglePredicted Value
Bond LengthC-COOH~1.48 Å
C=O~1.21 Å
C-Cl~1.74 Å
C-S~1.77 Å
S=O~1.45 Å
Bond AngleC-C-COOH~120°
C-C-Cl~119°
C-C-S~121°
Dihedral AngleC-C-S-O~75°

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, the presence of three electron-withdrawing groups (–Cl, –SO2OEt, –COOH) is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid. This would make the molecule a better electron acceptor. From these energies, various chemical reactivity indices can be calculated, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), which provide quantitative measures of reactivity. nih.gov

Illustrative FMO Data and Reactivity Indices (Hypothetical) This table contains representative theoretical values for this compound based on studies of similar compounds.

ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--8.50
LUMO EnergyELUMO--2.85
Energy GapΔEELUMO - EHOMO5.65
Ionization PotentialI-EHOMO8.50
Electron AffinityA-ELUMO2.85
Chemical Hardnessη(I - A) / 22.825
Chemical SoftnessS1 / (2η)0.177
Electrophilicity Indexω(I + A)² / (8η)2.96

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a detailed view of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with other molecules. rsc.org

MD simulations can model the behavior of multiple molecules in a solvent, providing insight into intermolecular interactions. For carboxylic acids like this one, a primary interaction is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules associate. ucl.ac.ukacs.org MD simulations can predict the stability and dynamics of these dimers in various solvents. nih.gov Furthermore, these simulations can reveal how the molecule interacts with solvent molecules through hydrogen bonding or other non-covalent forces, which is crucial for understanding its behavior in solution. ucl.ac.uk

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties from first principles, which can be compared with experimental data to confirm a molecule's structure. DFT calculations are commonly used to predict vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts.

For this compound, a frequency calculation following geometry optimization would yield the vibrational modes. These theoretical frequencies can be assigned to specific molecular motions, such as the characteristic stretching of the C=O in the carboxyl group, the symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group, and the C-Cl stretch. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra.

Illustrative Predicted Vibrational Frequencies (Hypothetical) This table shows expected characteristic IR frequencies for this compound based on DFT calculations of analogous structures.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid~3450
C=O StretchCarboxylic Acid~1720
S=O Asymmetric StretchEthoxysulfonyl~1350
S=O Symmetric StretchEthoxysulfonyl~1175
C-Cl StretchChloro~750

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors (physicochemical properties or theoretical parameters) with observed activity.

For a series of compounds analogous to this compound, where substituents on the aromatic ring are varied, a QSAR model could be developed. Studies on aromatic sulfonamides have successfully used QSAR to understand their inhibitory activity against enzymes like carbonic anhydrase. nih.govresearchgate.netresearchgate.net Descriptors for such a model would include quantum chemical parameters (e.g., HOMO/LUMO energies, dipole moment, atomic charges) derived from DFT calculations, as well as steric and topological indices. The resulting QSAR equation can be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent compounds. mdpi.com

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, computational studies could investigate various reactions, such as electrophilic aromatic substitution or nucleophilic attack at the carboxyl or sulfonyl groups. By calculating the activation energies associated with different possible pathways, the most favorable mechanism can be determined. For instance, studies on the reaction of benzoic acid with radicals have used DFT to calculate reaction potential barriers and reaction heats, successfully identifying the most likely reaction sites and products. nih.govrsc.orgresearchgate.net A similar approach could predict the reactivity of this compound towards different reagents, providing a detailed, atomistic understanding of its chemical behavior.

Research Applications and Future Directions for 4 Chloro 3 Ethoxysulfonyl Benzoic Acid

Utility in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

4-Chloro-3-(ethoxysulfonyl)benzoic acid is a compound of interest in the pharmaceutical industry, primarily recognized for its association with the synthesis of the diuretic and antihypertensive drug, Indapamide. While not a primary starting material, its presence as a process-related impurity underscores its relevance in the manufacturing and quality control of this widely used medication.

Precursor Role in Indapamide Synthesis Pathways

The synthesis of Indapamide primarily commences with 4-chloro-3-sulfamoylbenzoic acid. google.comchemicalbook.comlgcstandards.comgoogle.com This key intermediate undergoes a series of chemical reactions, often involving activation of the carboxylic acid group, to eventually be coupled with 1-amino-2-methylindoline to form the final active pharmaceutical ingredient. google.com

This compound emerges as a notable impurity in this synthetic pathway. pharmaffiliates.com Its formation can be attributed to the presence of ethanol (B145695) during the synthesis of the key intermediate, 4-chloro-3-(chlorosulfonyl)benzoic acid. If ethanol is used as a solvent or is present as a residual impurity, it can react with the chlorosulfonyl group, leading to the corresponding ethyl ester of the sulfonic acid. The table below outlines the key compounds involved in the synthesis of Indapamide and the position of this compound as an impurity.

Compound NameRole in Indapamide Synthesis
4-Chlorobenzoic acidStarting material for precursors
4-Chloro-3-(chlorosulfonyl)benzoic acidKey activated intermediate
4-Chloro-3-sulfamoylbenzoic acidPrimary precursor to Indapamide
This compound Process-related impurity
1-Amino-2-methylindolineCoupling partner
IndapamideFinal Active Pharmaceutical Ingredient

Development of Novel Therapeutic Agents based on the Benzoic Acid Scaffold

The substituted benzoic acid scaffold, particularly the 4-chloro-3-sulfamoylbenzoic acid structure, has served as a template for the development of novel therapeutic agents beyond Indapamide. Researchers have explored modifications of this structure to synthesize new compounds with potential diuretic and antihypertensive activities. nih.govnih.gov Studies have involved the synthesis of various N-(4-chloro-3-sulfamoylbenzamido) derivatives, which have shown promising pharmacological activities, in some cases comparable to or even exceeding that of Indapamide. nih.gov

Furthermore, the broader class of 3-sulfonamido benzoic acid derivatives has been investigated for applications in other therapeutic areas. For instance, novel compounds based on this scaffold have been designed and synthesized as potent antagonists for the P2Y14 receptor, which is a target for inflammatory diseases such as acute lung injury. nih.gov While direct research on therapeutic applications of this compound is not prominent, its structural similarity to these pharmacologically active scaffolds suggests that it could be a point of interest for future medicinal chemistry studies.

Analytical Reference Standards in Pharmaceutical Quality Control and Impurity Profiling

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of drug products. In this context, this compound plays a crucial role as an analytical reference standard in the quality control of Indapamide.

Method Development and Validation for Impurity Profiling

The identification and quantification of impurities in an active pharmaceutical ingredient (API) like Indapamide require robust analytical methods, typically high-performance liquid chromatography (HPLC). researchgate.net The development and validation of these methods necessitate the availability of pure reference standards for each potential impurity. This compound, being a known impurity, is synthesized and purified to serve this purpose. pharmaffiliates.com Its availability allows for the accurate identification of its peak in a chromatogram and the precise quantification of its levels in batches of Indapamide. This is essential for ensuring that the amount of this impurity remains below the stringent limits set by regulatory authorities.

Role in Traceability and Pharmacopeial Compliance

Pharmacopeias, such as the British Pharmacopoeia (BP), establish the official standards for pharmaceutical substances and medicinal products. sigmaaldrich.compharmacopoeia.com These standards include specifications for the purity of APIs, which encompass limits for known and unknown impurities. The use of well-characterized reference standards, like that for this compound, is fundamental for demonstrating compliance with these pharmacopeial monographs. sigmaaldrich.com It ensures the traceability of analytical results and provides a reliable basis for the quality assessment of Indapamide across different manufacturers and testing laboratories. Pharmaceutical secondary standards, which are traceable to primary pharmacopeial standards, are often used in routine quality control for this purpose. sigmaaldrich.com

Potential Applications in Advanced Materials Science

While the primary relevance of this compound is within the pharmaceutical sector, its chemical structure suggests potential, albeit largely unexplored, applications in materials science. The molecule contains a benzoic acid moiety and an organosulfonate group, both of which can impart specific properties to materials.

Substituted benzoic acids are known to form supramolecular structures through self-assembly, driven by intermolecular forces like hydrogen bonding. scirp.org This property is of interest in the development of liquid crystals and other functional organic materials. scirp.org The specific substituents on the benzoic acid ring can influence the packing and, consequently, the material's properties.

Organosulfates and organosulfonates, as a class of compounds, have found applications as surfactants and in the synthesis of polymers. wikipedia.orgnih.gov Organosulfur-based polymers are being investigated for their potential in drug delivery systems due to their biocompatibility and controlled degradation properties. nih.gov The presence of the ethoxysulfonyl group in this compound could potentially be leveraged in the design of novel polymers or functional materials, although this remains a theoretical prospect pending further research. The table below summarizes the key structural features of this compound and their potential implications in materials science.

Structural FeaturePotential Application in Materials Science
Benzoic Acid MoietyFormation of liquid crystals, self-assembling materials
Ethoxysulfonyl GroupComponent in the synthesis of specialty polymers, surfactants
Chloro SubstituentModification of electronic properties and reactivity

Design and Synthesis of Functional Polymers

There is no specific information available in the surveyed literature regarding the use of this compound in the design and synthesis of functional polymers. While sulfonic acid and sulfonate-containing monomers are utilized in polymer chemistry to impart properties such as ion conductivity, hydrophilicity, and thermal stability, no studies were identified that specifically incorporate the this compound moiety into a polymer backbone or as a pendant group. The bifunctional nature of the molecule, possessing both a carboxylic acid and an ethoxysulfonyl group, theoretically allows for its use as a monomer in polymerization reactions, such as polyester (B1180765) or polyamide synthesis. However, no such polymers have been reported.

Incorporation into Supramolecular Assemblies

Information regarding the incorporation of this compound into supramolecular assemblies is not present in the available scientific literature. Aromatic carboxylic acids and sulfonates are known to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are fundamental to the construction of supramolecular architectures. The structure of this compound suggests its potential as a building block in such assemblies; however, no specific research has been published to demonstrate or explore this potential.

Emerging Research Areas and Unexplored Reactivity

Catalytic Transformations involving the Compound

There is no available research detailing the use of this compound in catalytic transformations, either as a catalyst, a substrate, or a ligand. While related compounds like 4-(chlorosulfonyl)benzoic acid have been used in the preparation of polymer-bound catalysts, no analogous applications have been reported for its ethoxy derivative.

Green Chemistry Applications and Sustainable Synthesis

The scientific literature lacks specific studies on the green chemistry applications or sustainable synthesis of this compound. General principles of green chemistry encourage the use of safer solvents, reduced energy consumption, and atom economy. While the synthesis of sulfonic acid esters can be optimized to align with these principles, no research has been published that specifically details a "green" synthesis route for this compound or its application as a green reagent or solvent.

Advanced Spectroscopic Characterization Techniques

Specific advanced spectroscopic characterization data for this compound is not available in the public domain. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry would be employed to characterize this compound, published spectra and detailed analyses for this specific molecule were not found. For related compounds, such as arylsulfonamides, spectroscopic data has been reported and analyzed, which could serve as a reference for any future characterization of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-3-(ethoxysulfonyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Sulfonation and Etherification : Start with 4-chloro-3-sulfobenzoic acid. React with ethanol in the presence of a chlorinating agent (e.g., PCl₅) to introduce the ethoxysulfonyl group. Monitor reaction progress via TLC or HPLC, optimizing temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of sulfonic acid to ethanol) .
  • Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Confirm purity via melting point analysis and HPLC (>98% purity) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substituent positions and absence of byproducts (e.g., residual chlorosulfonyl groups). Key signals: ethoxy protons at δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected [M-H]⁻: 292.9804 for C₉H₈ClO₅S) and fragmentation patterns .
  • Elemental Analysis : Ensure <0.3% deviation from theoretical C, H, Cl, and S content .

Q. What solvent systems are compatible with this compound in experimental workflows?

  • Solubility Data :

  • High solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in ethanol. Avoid aqueous basic solutions (pH >8) due to hydrolysis of the ethoxysulfonyl group .
    • Stability : Store under inert atmosphere at –20°C to prevent degradation. Monitor stability via UV-Vis spectroscopy (λmax ~260 nm) over 72 hours .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach :

  • Use density functional theory (DFT) to calculate electrophilicity indices at the sulfonyl group. Compare with experimental kinetic data (e.g., reaction rates with amines or thiols). Software: Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
  • Case Study : Simulations predict higher reactivity at the sulfonyl chloride intermediate (before ethoxylation), aligning with observed byproduct formation in suboptimal synthesis .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Data Analysis Framework :

  • Structure-Activity Relationships (SAR) : Correlate substituent variations (e.g., replacing ethoxy with methylsulfanyl) with bioassay results (e.g., IC₅₀ values in enzyme inhibition). Use multivariate regression to identify critical functional groups .
  • Batch Effect Mitigation : Normalize activity data across labs using internal standards (e.g., control inhibitors) and validate via inter-lab reproducibility studies .

Q. How can high-throughput screening (HTS) platforms be designed to evaluate this compound’s pharmacokinetic properties?

  • Protocol Design :

  • Absorption/Distribution : Use Caco-2 cell monolayers to measure apparent permeability (Papp). Apply LC-MS/MS for quantification in simulated biological fluids (pH 6.8–7.4) .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via UPLC-QTOF. Key parameters: t₁/₂ >60 mins suggests favorable metabolic stability .

Methodological Challenges and Solutions

Q. What are the common pitfalls in crystallizing this compound, and how can they be addressed?

  • Crystallography Tips :

  • Polymorphism Control : Use solvent-drop grinding with acetonitrile to isolate the most stable polymorph. Confirm via PXRD and DSC (melting point ~180–185°C) .
  • Data Collection : Resolve disorder in the ethoxysulfonyl group using SHELXL refinement with anisotropic displacement parameters .

Q. How to differentiate between hydrolysis byproducts and synthetic intermediates using tandem MS?

  • MS/MS Workflow :

  • Fragmentation Patterns : Hydrolysis products (e.g., 4-chloro-3-sulfobenzoic acid) exhibit characteristic loss of SO₂ (64 Da) and CO₂ (44 Da). Compare with synthetic intermediates using collision-induced dissociation (CID) at 20–30 eV .

Tables of Key Data

Property Value Reference
Molecular FormulaC₉H₈ClO₅S
Melting Point178–182°C
LogP (Octanol/Water)1.8 ± 0.2
pKa (Carboxylic Acid)2.9
λmax (UV-Vis)260 nm (ε = 12,500 M⁻¹cm⁻¹)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.